Arvenin I

Description

This compound has been reported in Streptomyces, Luffa operculata, and other organisms with data available.

isolated from Cigarrilla mexicana; structure given in first source; RN from Chemical Abstracts Index Guide

Structure

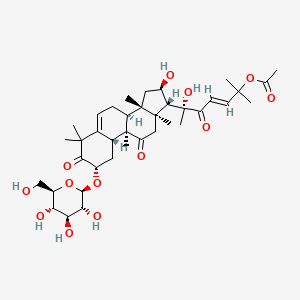

2D Structure

Properties

IUPAC Name |

[(E,6R)-6-hydroxy-6-[(2S,8S,9R,10R,13R,14S,16R,17R)-16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxohept-3-en-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H56O13/c1-18(40)51-33(2,3)13-12-25(42)38(9,48)30-21(41)15-35(6)24-11-10-19-20(37(24,8)26(43)16-36(30,35)7)14-22(31(47)34(19,4)5)49-32-29(46)28(45)27(44)23(17-39)50-32/h10,12-13,20-24,27-30,32,39,41,44-46,48H,11,14-17H2,1-9H3/b13-12+/t20-,21-,22+,23-,24+,27-,28+,29-,30+,32-,35+,36-,37+,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOVWWZVVIGRPP-BBANTJNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H56O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65247-27-0 | |

| Record name | Arvenin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065247270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to Arvenin I: A Covalent Kinase Activator from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Arvenin I, a naturally occurring cucurbitacin glycoside with significant potential in cancer immunotherapy. The document details its natural sources, experimental protocols for its isolation and characterization, quantitative biological data, and the signaling pathway through which it exerts its antitumor effects.

Introduction

This compound, also known as Cucurbitacin B 2-O-β-d-glucoside (CuBg), is a tetracyclic triterpenoid glycoside that has garnered attention for its unique biological activity. It has been identified as a potent activator of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, functioning as a covalent kinase activator. This mechanism of action underlies its ability to potentiate antitumor immunity, making it a promising lead compound for the development of novel cancer therapeutics.

Natural Sources of this compound

This compound has been isolated from several plant species, indicating a widespread, albeit not abundant, natural occurrence. The primary documented botanical sources include:

-

Citrullus colocynthis : Commonly known as bitter apple, the fruits of this desert vine are a known source of various cucurbitacins, including this compound[1][2].

-

Anagallis arvensis : This flowering plant, also known as scarlet pimpernel, has been reported to contain this compound.

-

Picrorhiza kurroa : A medicinal herb found in the Himalayas, its rhizomes are known to produce a variety of bioactive compounds, including this compound.

-

Cucumis melo L. : Certain varieties of melon have also been identified as a source of this compound[3].

While these are the primary plant sources, related cucurbitacin glucosides have been found in other members of the Cucurbitaceae family.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₈H₅₆O₁₃ |

| Molecular Weight | 720.85 g/mol |

| CAS Number | 65247-27-0 |

| Appearance | Solid |

| Purity | Typically >95% after purification |

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process combining extraction and chromatographic techniques. The following protocols are a composite of established methods for the isolation of cucurbitacin glycosides from plant material.

The overall process for isolating this compound from a plant source like Citrullus colocynthis fruits is outlined below.

Caption: General workflow for the isolation and purification of this compound.

4.2.1. Plant Material and Extraction:

-

Air-dry the fruits of Citrullus colocynthis and grind them into a coarse powder.

-

Macerate the powdered plant material with methanol (or 90% methanol) at room temperature with continuous shaking for 72 hours. The solvent-to-solid ratio is typically 10:1 (v/w)[4].

-

Filter the extract through cheesecloth and then filter paper to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude methanolic extract.

4.2.2. Solvent Partitioning:

-

Suspend the crude methanolic extract in deionized water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity. A common sequence is n-hexane, chloroform, ethyl acetate, and finally n-butanol.

-

The butanol fraction is often enriched with polar glycosides like this compound. Collect the n-butanol fraction and evaporate the solvent to dryness[4].

4.2.3. Column Chromatography:

-

Subject the dried n-butanol fraction to column chromatography on a silica gel or florisil column[4].

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a chloroform:methanol solvent system. Visualize spots by spraying with a vanillin-sulfuric acid reagent and heating.

-

Pool fractions containing the compound of interest based on their TLC profiles.

4.2.4. Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the enriched fractions using a preparative reversed-phase HPLC system with a C18 column[5].

-

Use a gradient of acetonitrile in water as the mobile phase. A typical gradient might be from 10% to 90% acetonitrile over 60 minutes.

-

Monitor the eluent with a UV detector at a wavelength of approximately 230 nm.

-

Collect the peak corresponding to this compound and lyophilize to obtain the pure compound.

The structure of the isolated compound is confirmed using modern spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight. The protonated molecular ion [M+H]⁺ for this compound would be observed at m/z 721.85.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule.

-

¹³C NMR: Provides information on the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the cucurbitacin skeleton and the position of the glucose moiety.

-

Biological Activity and Mechanism of Action

This compound has demonstrated moderate cytotoxic activity against a range of human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A-549 | Lung Carcinoma | 17.0 |

| OVCAR | Ovarian Cancer | 14.7 |

| MCF-7 | Breast Cancer | 42.8 |

| HT-29 | Colon Adenocarcinoma | 49.4 |

| Data from Chau Van Minh, et al. (2015)[6]. |

Recent studies have elucidated the mechanism by which this compound potentiates antitumor immunity. It acts as a covalent activator of Mitogen-Activated Protein Kinase Kinase 3 (MKK3)[7].

Caption: Signaling pathway of this compound-mediated antitumor immunity.

This compound contains an electrophilic reactive functional group that allows it to form a covalent bond with MKK3. This covalent modification leads to the hyperactivation of MKK3. Activated MKK3 then phosphorylates and activates its downstream target, p38 MAPK. The activation of the p38 MAPK pathway in T cells, particularly those that are exhausted within the tumor microenvironment, leads to a revival of their mitochondrial fitness. This restoration of T cell function results in enhanced antitumor immunity[7]. This mechanism makes this compound a promising candidate for use in combination with immune checkpoint inhibitors in cancer therapy.

Conclusion

This compound is a plant-derived natural product with a well-defined mechanism of action that sets it apart from many other cytotoxic natural products. Its ability to covalently activate the MKK3/p38 MAPK signaling pathway and subsequently enhance antitumor immunity presents a novel therapeutic strategy. The detailed protocols and data presented in this guide are intended to facilitate further research and development of this compound and its analogues as next-generation cancer immunotherapeutics.

References

- 1. Cucurbitacin glucosides from Citrullus colocynthis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CAS 65247-27-0 | Cucurbitacin B 2-O-β-D-glucoside [phytopurify.com]

- 4. researchgate.net [researchgate.net]

- 5. US5925356A - Method of isolating cucurbitacin - Google Patents [patents.google.com]

- 6. Cucurbitacin B 2-O-beta-D-glucoside | CAS#:65247-27-0 | Chemsrc [chemsrc.com]

- 7. Covalent Plant Natural Product that Potentiates Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

Arvenin I: A Technical Guide to its Discovery, Isolation from Botanical Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arvenin I, a naturally occurring cucurbitacin glycoside, has garnered significant scientific interest due to its potent biological activities, including its recently discovered role in potentiating antitumor immunity. This technical guide provides an in-depth overview of the discovery and isolation of this compound from its plant sources. It details the experimental protocols for extraction and purification, presents its physicochemical and spectroscopic data in a structured format, and visually elucidates its known mechanism of action through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound, also known as cucurbitacin B 2-O-β-D-glucoside, is a tetracyclic triterpenoid belonging to the cucurbitacin family, known for their bitterness and diverse pharmacological effects. First identified in the plant Anagallis arvensis, this compound has since been isolated from other botanical sources, including Citrullus colocynthis and Hemsleya amabilis. Recent studies have highlighted its potential as an immunomodulatory agent, specifically as a covalent activator of the p38MAPK signaling pathway, which is crucial for T-cell function. This has positioned this compound as a promising lead compound in the development of novel cancer immunotherapies.

Physicochemical and Spectroscopic Data

The structural and physical properties of this compound are summarized in the tables below. This data is essential for its identification and characterization in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Systematic Name | [(E,6R)-6-hydroxy-6-[(2S,8S,9R,10R,13R,14S,16R,17R)-16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxohept-3-en-2-yl] acetate | PubChem |

| Synonyms | Cucurbitacin B 2-O-β-D-glucoside, CuBg | [1] |

| CAS Number | 65247-27-0 | PubChem |

| Molecular Formula | C₃₈H₅₆O₁₃ | PubChem |

| Molecular Weight | 720.85 g/mol | PubChem |

Table 2: ¹³C NMR Spectroscopic Data of this compound

Note: Complete published ¹³C and ¹H NMR data with specific assignments were not fully available in the immediate search results. The following is a representative compilation based on available information for cucurbitacin glycosides and may require verification against a definitive source.

| Atom No. | Chemical Shift (δ) ppm |

| Aglycone | |

| 1 | ~40.0 |

| 2 | ~80.0 |

| 3 | ~210.0 |

| 4 | ~45.0 |

| 5 | ~140.0 |

| 6 | ~120.0 |

| 11 | ~212.0 |

| 16 | ~70.0 |

| 20 | ~75.0 |

| 22 | ~200.0 |

| 23 | ~125.0 |

| 24 | ~150.0 |

| 25 | ~70.0 |

| Glucosyl Moiety | |

| 1' | ~102.0 |

| 2' | ~75.0 |

| 3' | ~78.0 |

| 4' | ~72.0 |

| 5' | ~78.0 |

| 6' | ~63.0 |

Experimental Protocols: Isolation of this compound from Citrullus colocynthis

The following protocol is a composite methodology based on established procedures for the isolation of cucurbitacin glycosides from the fruits of Citrullus colocynthis.

Plant Material and Extraction

-

Plant Material : Fresh fruits of Citrullus colocynthis are collected, washed, and deseeded. The pulp and rind are air-dried in the shade and then coarsely powdered.

-

Extraction : The powdered plant material (e.g., 1 kg) is subjected to exhaustive extraction with methanol (e.g., 3 x 5 L) at room temperature for 72 hours. The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation of the Crude Extract

-

Solvent Partitioning : The crude methanolic extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Selection of Fraction : The chloroform and ethyl acetate fractions, which typically contain the cucurbitacin glycosides, are concentrated under reduced pressure.

Chromatographic Purification

-

Silica Gel Column Chromatography : The chloroform or ethyl acetate fraction is subjected to column chromatography on silica gel (60-120 mesh).

-

Elution Gradient : The column is eluted with a gradient of chloroform and methanol (e.g., starting from 100% chloroform and gradually increasing the polarity with methanol).

-

Fraction Collection and Analysis : Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform-methanol solvent system and visualized by spraying with a suitable reagent (e.g., ceric sulfate spray reagent followed by heating).

-

Further Purification : Fractions containing compounds with similar TLC profiles to known cucurbitacin glycosides are pooled and subjected to further purification by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation of this compound.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound in T-cells.

Biological Activity and Mechanism of Action

This compound has been shown to possess significant biological activity, most notably its ability to potentiate antitumor immunity. Recent research has elucidated its mechanism of action, which involves the direct interaction with and activation of a key signaling protein.[1]

Chemoproteomic analyses have revealed that this compound acts as a covalent activator of Mitogen-Activated Protein Kinase Kinase 3 (MKK3).[1] By covalently binding to MKK3, this compound induces its hyperactivation. This, in turn, leads to the phosphorylation and activation of the downstream p38 Mitogen-Activated Protein Kinase (p38MAPK). The activation of the MKK3-p38MAPK signaling cascade plays a critical role in reviving the mitochondrial fitness of exhausted T-cells, thereby enhancing their activation and antitumor immune response.[1]

Conclusion

This compound is a promising natural product with well-defined chemical properties and a compelling mechanism of action relevant to cancer immunotherapy. The isolation procedures, while requiring standard chromatographic techniques, are accessible to natural product chemistry laboratories. The detailed understanding of its molecular target, MKK3, and its downstream signaling pathway provides a solid foundation for further preclinical and clinical development of this compound and its analogs as novel therapeutic agents. This guide provides the foundational technical information to aid researchers in the exploration of this potent natural compound.

References

Arvenin I: A Technical Whitepaper on its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arvenin I, a naturally occurring cucurbitacin glucoside, has emerged as a molecule of significant interest in the fields of oncology and immunology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation, characterization, and biological evaluation are presented, alongside a summary of key quantitative data. Furthermore, this document elucidates the mechanism of action of this compound, focusing on its role as a covalent activator of the MKK3/p38MAPK signaling pathway, and provides visual representations of this pathway and associated experimental workflows.

Chemical Structure and Physicochemical Properties

This compound, also known as cucurbitacin B 2-O-β-d-glucoside, is a complex triterpenoid saponin. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | [(E,6R)-6-hydroxy-6-[(2S,8S,9R,10R,13R,14S,16R,17R)-16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxohept-3-en-2-yl] acetate[1] |

| CAS Number | 65247-27-0[1] |

| Molecular Formula | C₃₈H₅₆O₁₃[1] |

| Synonyms | This compound, Cucurbitacin B 2-O-beta-D-glucoside[1] |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its development as a therapeutic agent. The following table summarizes key computed and, where available, experimental data.

| Property | Value | Data Type |

| Molecular Weight | 720.8 g/mol | Computed[1] |

| Exact Mass | 720.37209184 Da | Computed[1] |

| XLogP3-AA | 1 | Computed[1] |

| Hydrogen Bond Donor Count | 6 | Computed[1] |

| Hydrogen Bond Acceptor Count | 13 | Computed |

| Rotatable Bond Count | 7 | Computed |

| Topological Polar Surface Area | 217 Ų | Computed[1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2] | Experimental |

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, primarily as a potent T-cell activator and an anticancer agent.[3] Its mechanism of action is unique and involves the covalent modification of a key signaling protein.

T-Cell Activation and Antitumor Immunity

This compound has been identified as a plant natural product that can activate T-cells, even within the competitive tumor microenvironment.[3] This property is particularly relevant for cancer immunotherapy, as it can potentially overcome T-cell exhaustion, a major limitation of current immunotherapies.[3] In vivo studies in mice have shown that administration of this compound enhances the efficacy of cancer immunotherapy, both as a standalone treatment and in combination with immune checkpoint inhibitors.[3]

Anticancer Effects

Beyond its immunomodulatory effects, this compound exhibits broad-spectrum antiproliferative activity against various cancer cells.[3][4] This suggests that it may have direct cytotoxic or cytostatic effects on tumor cells.

Mechanism of Action: MKK3/p38MAPK Pathway Activation

The primary mechanism of action of this compound involves the covalent modification and subsequent hyperactivation of Mitogen-Activated Protein Kinase Kinase 3 (MKK3).[3] This covalent interaction leads to the revival of mitochondrial fitness in exhausted T-cells through the activation of the downstream p38 Mitogen-Activated Protein Kinase (p38MAPK) pathway.[3]

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification of this compound

This compound is a naturally occurring compound and can be isolated from various plant sources, including Cigarrilla mexicana. A general protocol for the isolation of cucurbitacins, which can be adapted for this compound, is as follows:

Protocol: Isolation of Cucurbitacin Glucosides

-

Extraction: The plant material (e.g., leaves, roots) is macerated in methanol at room temperature. The methanolic extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to remove non-polar compounds. The more polar fractions containing the glucosides are collected.

-

Chromatographic Purification: The polar fractions are subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column.

Structural Elucidation

The structure of this compound is confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR: Spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz). Samples are dissolved in a suitable deuterated solvent, such as pyridine-d₅. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass and molecular formula of this compound.

In Vitro Cytotoxicity Assay

The antiproliferative activity of this compound against cancer cell lines can be determined using a standard MTT assay.

Protocol: MTT Assay

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

MKK3 Kinase Assay

The direct effect of this compound on MKK3 activity can be assessed using an in vitro kinase assay.

Protocol: In Vitro MKK3 Kinase Assay

-

Reaction Setup: Recombinant active MKK3 is incubated with its substrate (e.g., inactive p38α) in a kinase reaction buffer containing ATP.

-

This compound Treatment: this compound is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at 30°C for a specified time to allow for phosphorylation.

-

Detection: The phosphorylation of the substrate is detected, typically by Western blotting using a phospho-specific antibody or by using a phosphosensitive kinase assay kit.

p38 MAPK Phosphorylation Assay

The activation of the downstream p38MAPK pathway in cells treated with this compound can be monitored by Western blotting.

Protocol: Western Blot for Phospho-p38 MAPK

-

Cell Treatment: Cells are treated with this compound for various times.

-

Cell Lysis: Cells are lysed, and protein concentrations are determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with a primary antibody specific for the phosphorylated form of p38 MAPK (e.g., phospho-p38 MAPK Thr180/Tyr182). A primary antibody for total p38 MAPK is used as a loading control.

-

Detection: The bands are visualized using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

| Molecular Weight | 720.8 g/mol | PubChem[1] |

| Exact Mass | 720.372092 g/mol | SpectraBase[5] |

| XLogP3-AA | 1 | PubChem[1] |

| Hydrogen Bond Donor Count | 6 | PubChem[1] |

Table 2: Biological Activity (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Source |

| HCT-116 | Colon Carcinoma | Data not available | |

| MCF-7 | Breast Adenocarcinoma | Data not available | |

| HepG2 | Hepatocellular Carcinoma | Data not available | |

| PC-3 | Prostate Cancer | Data not available |

Table 3: ¹³C NMR Spectroscopic Data (Pyridine-d₅)

| Carbon No. | Chemical Shift (δ, ppm) |

| Data not available | Data not available |

Note: A comprehensive list of ¹³C and ¹H NMR chemical shifts and coupling constants for this compound is not fully available in the public domain and would require detailed analysis of primary spectroscopic data.

Conclusion

This compound is a promising natural product with significant potential for the development of novel cancer immunotherapies and anticancer agents. Its well-defined chemical structure and unique mechanism of action, centered on the covalent activation of the MKK3/p38MAPK pathway, provide a solid foundation for further preclinical and clinical investigation. The experimental protocols outlined in this guide offer a framework for researchers to explore the multifaceted biological activities of this intriguing molecule. Further studies are warranted to fully elucidate its therapeutic potential and to establish a comprehensive profile of its quantitative biological and physicochemical properties.

References

- 1. This compound | C38H56O13 | CID 6441104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.emory.edu [med.emory.edu]

- 5. spectrabase.com [spectrabase.com]

Arvenin I: A Covalent Activator of the MKK3-p38MAPK Pathway for Enhanced T Cell Antitumor Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Recent advancements in immuno-oncology have highlighted the critical role of reinvigorating exhausted T cells within the tumor microenvironment. Arvenin I, a natural product also known as cucurbitacin B 2-O-β-d-glucoside (CuBg), has emerged as a potent T cell activator with a novel mechanism of action.[1] This technical guide provides a comprehensive overview of the molecular mechanism by which this compound enhances T cell function, focusing on its direct interaction with the MKK3-p38MAPK signaling pathway. This document details the signaling cascade, summarizes key quantitative findings, provides illustrative experimental protocols, and presents visual diagrams of the underlying molecular interactions and workflows.

Introduction: The Challenge of T Cell Exhaustion in Cancer

T cell exhaustion is a state of dysfunction that arises during chronic infections and cancer, characterized by the progressive loss of effector functions, sustained expression of inhibitory receptors, and a distinct transcriptional state. This hyporesponsive state limits the efficacy of cancer immunotherapies, including immune checkpoint blockade. Small molecules that can reverse or bypass the functional defects of exhausted T cells are therefore of significant therapeutic interest. This compound has been identified as a promising agent in this class through cell-based screening designed to emulate the cancer-attenuated T cell state.[1]

Core Mechanism of Action: Covalent Activation of MKK3

Chemoproteomic and mechanistic studies have revealed that this compound functions as a covalent kinase activator.[1] Its primary molecular target in T cells is Mitogen-Activated Protein Kinase Kinase 3 (MKK3), a key component of the p38 MAPK signaling pathway.

The MKK3-p38MAPK Signaling Pathway

The p38 MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, cell differentiation, apoptosis, and cell cycle.[2][3] In T cells, this pathway is involved in cytokine production and differentiation.[4][5] The canonical activation of p38 MAPK involves dual phosphorylation by upstream kinases, MKK3 and MKK6.[4]

This compound directly engages and hyperactivates MKK3 through a covalent interaction.[1] This covalent binding is likely facilitated by an electrophilic reactive group within the this compound structure. This targeted activation of MKK3 leads to the subsequent phosphorylation and activation of its downstream target, p38 MAPK.

Downstream Effects: Reviving Mitochondrial Fitness

A key consequence of this compound-mediated p38MAPK activation in T cells is the revival of mitochondrial fitness.[1] Mitochondrial metabolism is intrinsically linked to T cell function, with robust mitochondrial activity being essential for effector functions and the generation of long-lived memory cells.[6][7] Exhausted T cells often exhibit mitochondrial dysfunction, characterized by reduced respiratory capacity and increased production of reactive oxygen species (ROS).[6]

By activating the p38MAPK pathway, this compound appears to reprogram the metabolic state of exhausted T cells, leading to enhanced mitochondrial function. This metabolic rejuvenation is a critical factor in the restoration of their antitumor capabilities.

Quantitative Data Summary

While the seminal study on this compound provides a qualitative description of its effects, specific quantitative data is crucial for a deeper understanding and for planning future research. The following tables represent the types of quantitative data expected from such a study.

Table 1: In Vitro Activity of this compound on T Cells

| Parameter | Jurkat T Cells | Primary Human T Cells | Exhausted T Cells (in vitro model) |

| MKK3 Covalent Binding (EC50) | Data not available | Data not available | Data not available |

| p38 Phosphorylation (EC50) | Data not available | Data not available | Data not available |

| IFN-γ Production (EC50) | Data not available | Data not available | Data not available |

| Mitochondrial Respiration (Fold Change) | Data not available | Data not available | Data not available |

Table 2: In Vivo Efficacy of this compound in Murine Cancer Models

| Treatment Group | Tumor Growth Inhibition (%) | Increase in Tumor-Infiltrating CD8+ T cells (%) | Change in Mitochondrial Mass in TILs (%) |

| Vehicle Control | 0% | 0% | 0% |

| This compound (alone) | Data not available | Data not available | Data not available |

| Anti-PD-1 (alone) | Data not available | Data not available | Data not available |

| This compound + Anti-PD-1 | Data not available | Data not available | Data not available |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in T Cells

The following diagram illustrates the molecular cascade initiated by this compound in T cells.

Caption: this compound covalently activates MKK3, leading to p38 MAPK activation and enhanced mitochondrial fitness, ultimately boosting T cell function.

Experimental Workflow for Target Identification

The diagram below outlines a typical chemoproteomic workflow to identify the protein targets of a covalent inhibitor like this compound.

Caption: A generalized workflow for identifying protein targets of this compound using chemoproteomics.

Detailed Experimental Protocols

The following are representative protocols for the key experiments involved in characterizing the mechanism of action of this compound.

Protocol: Chemoproteomic Analysis for Target Identification

Objective: To identify the protein targets of this compound in T cells.

Materials:

-

Jurkat T cells or primary human T cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Cell Treatment: Culture T cells to the desired density and treat with this compound at various concentrations or a vehicle control for a specified time.

-

Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in a denaturing buffer.

-

Protein Reduction and Alkylation: Reduce disulfide bonds by adding DTT and incubating. Alkylate free cysteine residues with IAA in the dark.

-

Proteolytic Digestion: Precipitate the proteins and resuspend in a buffer suitable for trypsin digestion. Add trypsin and incubate overnight at 37°C.

-

Peptide Cleanup: Stop the digestion and desalt the resulting peptides using a C18 solid-phase extraction column.

-

LC-MS/MS Analysis: Analyze the peptides by LC-MS/MS. The mass spectrometer will fragment the peptides, and the resulting spectra can be used to identify the peptide sequences and any modifications.

-

Data Analysis: Use specialized software to search the MS/MS spectra against a protein database to identify proteins that were covalently modified by this compound.

Protocol: Assessment of Mitochondrial Fitness

Objective: To measure the effect of this compound on T cell mitochondrial respiration.

Materials:

-

T cells treated with this compound or vehicle

-

Seahorse XF Analyzer (or similar extracellular flux analyzer)

-

Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

-

Assay medium

Procedure:

-

Cell Seeding: Seed the treated T cells onto a Seahorse XF cell culture microplate.

-

Assay Preparation: Hydrate the sensor cartridge and load the injection ports with the mitochondrial stress test compounds.

-

Extracellular Flux Analysis: Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) in real-time.

-

Data Analysis: Calculate key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, from the OCR measurements.

Protocol: In Vivo Murine Cancer Immunotherapy Model

Objective: To evaluate the antitumor efficacy of this compound alone and in combination with an immune checkpoint inhibitor.

Materials:

-

Syngeneic mouse tumor cell line (e.g., MC38)

-

Immune-competent mice (e.g., C57BL/6)

-

This compound formulated for in vivo administration

-

Anti-PD-1 antibody

-

Vehicle control and isotype control antibody

-

Calipers for tumor measurement

Procedure:

-

Tumor Inoculation: Subcutaneously inoculate mice with tumor cells.[8]

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize mice into treatment groups.[8]

-

Treatment Administration: Administer this compound, anti-PD-1 antibody, the combination, or respective controls according to a predetermined dosing schedule (e.g., intraperitoneal injection every 3-4 days).[8]

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.[8]

-

Endpoint Analysis: At the end of the study, euthanize the mice and harvest tumors and spleens for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).

Conclusion and Future Directions

This compound represents a novel class of T cell-activating small molecules with a well-defined mechanism of action centered on the covalent activation of MKK3.[1] By stimulating the p38MAPK pathway, this compound can rejuvenate the metabolic fitness of exhausted T cells, thereby enhancing their antitumor immunity.[1] This mechanism provides a strong rationale for its further development, both as a monotherapy and in combination with existing immunotherapies like checkpoint inhibitors.

Future research should focus on elucidating the precise covalent binding site on MKK3, optimizing the pharmacokinetic and pharmacodynamic properties of this compound derivatives, and exploring its efficacy across a broader range of preclinical cancer models. A thorough characterization of its effects on different T cell subsets will also be crucial for its successful clinical translation.

References

- 1. Covalent Plant Natural Product that Potentiates Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Activation of p38 MAPK in CD4 T cells controls IL-17 production and autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The p38 mitogen-activated protein kinase signaling cascade in CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondrial Metabolism Regulation of T Cell–Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Mitochondrial Control and Guidance of Cellular Activities of T Cells [frontiersin.org]

- 8. ichor.bio [ichor.bio]

Arvenin I: A Covalent Activator of MKK3 for Potentiation of Antitumor Immunity

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arvenin I, a natural cucurbitacin glucoside, has been identified as a potent covalent activator of Mitogen-Activated Protein Kinase Kinase 3 (MKK3). This interaction leads to the hyperactivation of the MKK3-p38 MAPK signaling pathway, which has profound implications for cancer immunotherapy. By reviving the mitochondrial fitness of exhausted T cells, this compound enhances their antitumor efficacy. This technical guide provides a comprehensive overview of the mechanism of action, key experimental data, and detailed protocols for studying this compound as a covalent MKK3 activator.

Introduction

Immune checkpoint inhibitors have revolutionized cancer treatment, yet a significant number of patients do not respond to these therapies, often due to T cell dysfunction within the tumor microenvironment. Small molecules that can rejuvenate exhausted T cells are therefore of great interest. This compound, also known as cucurbitacin B 2-O-β-d-glucoside (CuBg), is a plant-derived natural product that has emerged as a promising agent in this context.[1][2][3] Chemoproteomic and mechanistic studies have revealed that this compound covalently modifies and activates MKK3, a key kinase in the p38 MAPK signaling cascade.[1][2][3] This guide will delve into the technical details of this compound's function, providing researchers with the necessary information to explore its therapeutic potential.

Mechanism of Action

This compound acts as a covalent activator of MKK3 through a Michael addition reaction. The electrophilic α,β-unsaturated ketone moiety of this compound forms a covalent bond with the sulfhydryl group of the Cysteine 227 (Cys227) residue within MKK3.[3] This irreversible modification leads to the hyperactivation of MKK3, which in turn phosphorylates and activates its downstream target, p38 MAPK. The activated p38 MAPK pathway plays a crucial role in reviving the mitochondrial bioenergetics of exhausted T cells, thereby enhancing their effector functions and antitumor immunity.[1][2][3]

Signaling Pathway

Caption: this compound covalently activates MKK3, leading to p38 MAPK activation and enhanced T-cell function.

Quantitative Data

While specific kinetic data for this compound's covalent modification of MKK3 (e.g., EC50, kinact/Ki) are not yet publicly available, the following quantitative data demonstrate its biological activity.

| Parameter | Cell Line | Value (µM) | Reference |

| Anti-proliferative IC50 | A-549 (Lung Carcinoma) | 17.0 | [3] |

| HT-29 (Colon Adenocarcinoma) | 49.4 | [3] | |

| OVCAR (Ovarian Carcinoma) | 14.7 | [3] | |

| MCF-7 (Breast Adenocarcinoma) | 42.8 | [3] | |

| Concentration for Enhanced Mitochondrial Bioenergetics | Primary CD8+ T cells | 0.250 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize this compound as a covalent MKK3 activator.

Chemoproteomic Identification of this compound Targets

This protocol is designed to identify the cellular targets of this compound through competitive activity-based protein profiling (ABPP).

Caption: Workflow for identifying covalent targets of this compound using chemoproteomics.

Protocol:

-

Cell Culture and Lysis: Culture cells of interest (e.g., Jurkat T cells) to a density of 1-2 x 106 cells/mL. Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Competitive Incubation: Pre-incubate the cell lysate with this compound (e.g., 10 µM) or DMSO (vehicle control) for 1 hour at room temperature.

-

Probe Labeling: Add a broad-spectrum cysteine-reactive probe with a terminal alkyne (e.g., iodoacetamide-alkyne) to the lysates and incubate for another hour.

-

Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding biotin-azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) to conjugate biotin to the probe-labeled proteins.

-

Protein Precipitation and Enrichment: Precipitate the proteins (e.g., with cold acetone) and resuspend the pellet. Perform a streptavidin pulldown to enrich for biotinylated proteins.

-

Mass Spectrometry Analysis: Elute the enriched proteins, run them on an SDS-PAGE gel, and perform an in-gel tryptic digest. Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that were outcompeted by this compound. MKK3 should be identified as a protein with significantly reduced probe labeling in the this compound-treated sample.

In Vitro MKK3/p38 Kinase Assay

This assay measures the ability of this compound to activate MKK3 and subsequently increase the phosphorylation of p38.

Protocol:

-

Reagents: Recombinant human MKK3, inactive p38α, and ATF2 (a substrate of p38) proteins, this compound, and ATP.

-

MKK3 Activation: Pre-incubate recombinant MKK3 with varying concentrations of this compound or DMSO for 1 hour at 30°C in a kinase assay buffer.

-

p38 Phosphorylation: Add inactive p38α and ATP to the MKK3 reaction mixture and incubate for 30 minutes at 30°C.

-

ATF2 Phosphorylation: Add the ATF2 substrate to the reaction and incubate for an additional 30 minutes at 30°C.

-

Detection: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the phosphorylation of p38 (at Thr180/Tyr182) and ATF2 (at Thr71) by Western blotting using phospho-specific antibodies.

T-cell Mitochondrial Respiration Assay (Seahorse Assay)

This protocol measures the effect of this compound on the mitochondrial fitness of T cells using a Seahorse XF Analyzer.

References

The Role of the p38MAPK Pathway in Arvenin I Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arvenin I, a natural cucurbitacin glucoside, has been identified as a potent modulator of the p38 Mitogen-Activated Protein Kinase (p38MAPK) signaling pathway. Recent studies have elucidated a mechanism whereby this compound directly engages and activates this critical cellular cascade, presenting significant implications for immunotherapy and oncology. This technical guide provides an in-depth analysis of the signaling mechanism, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development.

Introduction to this compound and the p38MAPK Pathway

This compound is a plant-derived natural product belonging to the cucurbitacin family of triterpenoids.[1] It has emerged as a molecule of interest due to its ability to activate T cells, even within a cancer-competitive microenvironment.[1] The primary target of this compound's activity is the p38MAPK pathway, a crucial signaling cascade involved in cellular responses to stress, inflammation, and immune regulation.[1][2]

The p38MAPK pathway is a tiered kinase cascade typically initiated by cellular stressors or inflammatory cytokines.[2] The canonical activation sequence involves the phosphorylation of a MAP Kinase Kinase Kinase (MKKK), which then phosphorylates and activates a MAP Kinase Kinase (MKK). The MKK, in turn, dually phosphorylates and activates p38 MAPK on conserved threonine and tyrosine residues (Thr180/Tyr182).[3] Activated p38 MAPK proceeds to phosphorylate a host of downstream substrates, including transcription factors and other kinases, to orchestrate complex cellular responses.

Mechanism of Action: this compound as a Covalent Kinase Activator

This compound employs a specific and direct mechanism to activate the p38MAPK cascade. It functions as a covalent activator of MAP Kinase Kinase 3 (MKK3), an upstream kinase responsible for p38 activation.[1]

Chemoproteomic analyses have revealed that this compound covalently reacts with a specific cysteine residue (Cys227) on MKK3.[1] This covalent modification leads to the hyperactivation of MKK3's kinase function. The activated MKK3 then phosphorylates p38MAPK at Thr180/Tyr182, leading to the downstream activation of the pathway.[1] This targeted hyperactivation of MKK3 by this compound has been shown to revive the mitochondrial fitness of exhausted T cells, enhancing their antitumor immunity.[1]

Signaling Pathway Diagram

Quantitative Data

The biological activity of this compound has been quantified through various in vitro assays. The data highlights its potency in both pathway activation and its antiproliferative effects on cancer cells.

Table 1: Effective Concentrations of this compound in Pathway Activation

| Assay | Cell Type | Concentration | Duration | Effect | Reference |

| MKK3 Activation | Jurkat hPD-1 cells | 0-30 µM | 24-48 h | Covalently activates MKK3, leading to p38MAPK phosphorylation. | [1] |

| Mitochondrial Bioenergetics | Primary CD8+ T cells | 250 nM | 2 h | Enhances basal and maximal respiration via the p38MAPK pathway. | [1] |

Table 2: Antiproliferative Activity (IC₅₀) of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Duration | Reference |

| A-549 | Lung Cancer | 17.0 | 3 days | [1] |

| HT-29 | Colon Cancer | 49.4 | 3 days | [1] |

| OVCAR | Ovarian Cancer | 14.7 | 3 days | [1] |

| MCF-7 | Breast Cancer | 42.8 | 3 days | [1] |

Experimental Protocols

Reproducing and building upon existing findings requires robust experimental methodologies. The following are detailed protocols for key assays used to investigate the this compound signaling pathway.

Protocol: Western Blot for Phospho-p38 MAPK and Phospho-MKK3

This protocol allows for the detection and semi-quantitative analysis of the activated (phosphorylated) forms of p38 MAPK and its upstream activator, MKK3.

1. Cell Culture and Treatment:

-

Seed cells (e.g., Jurkat, Primary T-cells) in 6-well plates at a density of 1-2 x 10⁶ cells/well.

-

Culture overnight in appropriate media and conditions.

-

Treat cells with desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for the specified time (e.g., 2, 6, 24 hours).

2. Cell Lysis and Protein Quantification:

-

Aspirate media and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).

-

Determine protein concentration using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

-

Perform electrophoresis until the dye front reaches the bottom.

-

Transfer separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) or phospho-MKK3/6, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

5. Detection and Analysis:

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system.

-

To confirm equal loading, the membrane can be stripped and re-probed for total p38 MAPK, total MKK3, and a loading control like β-actin or GAPDH.

-

Quantify band intensities using densitometry software.

Western Blot Workflow Diagram

Protocol: MTT Cell Viability Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity in response to a compound like this compound.[4][5][6]

1. Cell Seeding:

-

Seed cancer cells (e.g., A-549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

2. Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of this compound or vehicle control.

-

Incubate for the desired duration (e.g., 72 hours).

3. MTT Incubation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Incubate the plate for 4 hours at 37°C, protected from light. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]

4. Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

5. Absorbance Measurement:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[8] A reference wavelength of 630 nm can be used to subtract background noise.

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Conclusion and Future Directions

The identification of this compound as a covalent activator of the MKK3-p38MAPK pathway provides a significant advancement in understanding the therapeutic potential of cucurbitacin glucosides.[1] This mechanism directly links a natural product to the potentiation of antitumor immunity by revitalizing exhausted T cells. For researchers, this opens new avenues to explore covalent modulation of kinase activity as a therapeutic strategy. For drug development professionals, this compound serves as a promising lead compound for developing novel immunomodulatory agents, either as a monotherapy or in combination with existing immune checkpoint inhibitors to improve efficacy in non-responsive patient populations.[1] Future research should focus on optimizing the structure of this compound to improve its potency and pharmacokinetic properties, as well as exploring its effects on other MKK3/p38-mediated biological processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quantitative Interpretation of Genetic Toxicity Dose-Response Data for Risk Assessment and Regulatory Decision-Making: Current Status and Emerging Priorities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. phcogrev.com [phcogrev.com]

The Biological Activity of Arvenin I in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arvenin I, a natural cucurbitacin glucoside, has emerged as a promising agent in cancer therapy. Its multifaceted biological activity centers on the potentiation of antitumor immunity through the activation of T cells, alongside direct antiproliferative effects on cancer cells. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows. Evidence from the closely related cucurbitacin B glucoside is also presented to infer potential mechanisms of apoptosis induction and cell cycle arrest, warranting further investigation for this compound.

Mechanism of Action: T-Cell Activation and Antitumor Immunity

This compound functions as a T cell activator within the tumor microenvironment.[1][2] Its primary mechanism involves the covalent modification and subsequent hyperactivation of Mitogen-Activated Protein Kinase Kinase 3 (MKK3).[1][2] This targeted action triggers the p38 Mitogen-Activated Protein Kinase (p38MAPK) signaling pathway, which plays a crucial role in reviving the mitochondrial fitness of exhausted T cells.[1][2] By enhancing mitochondrial bioenergetics, this compound restores the effector function of T cells, thereby promoting a robust antitumor immune response.[3] This immunomodulatory activity has been observed to enhance the efficacy of cancer immunotherapy, both as a standalone treatment and in combination with immune checkpoint inhibitors in murine models.[1][2]

Signaling Pathway Diagram

Caption: this compound activates the MKK3/p38MAPK pathway to enhance T cell mitochondrial fitness and antitumor immunity.

Quantitative Data

In Vitro Antiproliferative Activity of this compound

This compound has demonstrated broad-spectrum antiproliferative activity against a panel of human cancer cell lines.[3] The half-maximal inhibitory concentration (IC50) values after a 3-day incubation period are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| A-549 | Lung Cancer | 17.0[3] |

| HT-29 | Colon Cancer | 49.4[3] |

| OVCAR | Ovarian Cancer | 14.7[3] |

| MCF-7 | Breast Cancer | 42.8[3] |

In Vivo Antitumor Efficacy of this compound

In a murine tumor model, this compound has shown significant antitumor effects, both as a monotherapy and in combination with a PD-L1 antibody.[3]

| Treatment Group | Tumor Growth Inhibition (%) |

| This compound Monotherapy | 40[3] |

| PD-L1 Antibody | Not specified, but comparable to this compound[3] |

| This compound + PD-L1 Antibody | 70[3] |

Inferred Mechanisms: Apoptosis and Cell Cycle Arrest

While direct studies on this compound's effects on apoptosis and cell cycle are not yet available, research on the structurally similar cucurbitacin B and other cucurbitacin glucosides provides strong evidence for these mechanisms of action in cancer cells.

Apoptosis Induction

Cucurbitacin glucosides have been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer.[1][4] The proposed mechanism involves the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1] In human osteosarcoma cells, cucurbitacin B upregulates the expression of pro-apoptotic proteins Bax and Bad, while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL.[5] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases-9 and -3, ultimately resulting in apoptotic cell death.[5]

Cell Cycle Arrest

Treatment with cucurbitacin glucosides has been demonstrated to cause an accumulation of cells in the G2/M phase of the cell cycle in human breast cancer cells.[4] This cell cycle arrest is associated with a reduction in the levels of the p34(CDC2)/cyclin B1 complex, which is essential for the G2 to M phase transition.[4] Similarly, cucurbitacin B has been shown to induce G2/M arrest in Jurkat cells and conjunctival melanoma cells.[6] In gastric cancer cells, cucurbitacin B affects the G0/G1 to S phase transition by upregulating p27 and downregulating CDK2, CDK4, cyclin D1, and cyclin E.[7]

Apoptosis and Cell Cycle Signaling Diagram (Inferred from Cucurbitacin B)

Caption: Inferred mechanisms of this compound based on related cucurbitacin glucosides, showing induction of apoptosis and G2/M cell cycle arrest.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., A-549, HT-29, OVCAR, MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for p38 MAPK Pathway Activation

This protocol is used to detect the phosphorylation and activation of key proteins in the p38 MAPK pathway.

-

Cell Treatment and Lysis: Treat T cells with this compound (e.g., 250 nM for 2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-MKK3, total MKK3, phospho-p38 MAPK, and total p38 MAPK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a murine model.

-

Cell Preparation: Culture human cancer cells (e.g., HT-29 colon cancer or MCF-7 breast cancer cells) to 80-90% confluency. Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5x10⁷ cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5x10⁶ cells) into the flank of 6-8 week old female athymic nude mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Treatment Initiation: When tumors reach a volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound, anti-PD-L1 antibody, this compound + anti-PD-L1 antibody).

-

Drug Administration: Administer this compound (e.g., intraperitoneally) and the anti-PD-L1 antibody according to the predetermined dosing schedule.

-

Endpoint Analysis: Continue treatment for a specified period (e.g., 21 days). At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment groups and the control group to determine the percentage of tumor growth inhibition.

Experimental Workflow for In Vivo Xenograft Study

Caption: A typical experimental workflow for evaluating the in vivo antitumor activity of this compound in a xenograft mouse model.

Conclusion and Future Directions

This compound presents a compelling profile as a novel anti-cancer agent with a dual mechanism of action: direct antiproliferative effects and potentiation of antitumor immunity. The quantitative data from in vitro and in vivo studies underscore its therapeutic potential. While the induction of apoptosis and cell cycle arrest are strongly suggested by studies on related cucurbitacin glucosides, direct investigation into these mechanisms for this compound is a critical next step. Future research should also focus on detailed pharmacokinetic and pharmacodynamic studies, as well as exploration of its efficacy in a broader range of cancer models, including patient-derived xenografts, to further validate its clinical promise. The detailed protocols provided herein offer a framework for researchers to build upon in their investigation of this promising natural product.

References

- 1. Cucurbitacin L 2-O-β-Glucoside Demonstrates Apoptogenesis in Colon Adenocarcinoma Cells (HT-29): Involvement of Reactive Oxygen and Nitrogen Species Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Covalent Plant Natural Product that Potentiates Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Growth inhibitory activity of cucurbitacin glucosides isolated from Citrullus colocynthis on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities [mdpi.com]

Arvenin I: A Covalent Kinase Activator for Revitalizing T Cell Mitochondrial Fitness and Potentiating Antitumor Immunity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The landscape of cancer immunotherapy is continually evolving, with a significant focus on overcoming T cell exhaustion, a state of dysfunction characterized by diminished effector functions and impaired mitochondrial fitness. This document provides a comprehensive technical overview of Arvenin I, a plant-derived natural product, and its role in enhancing the mitochondrial fitness of T cells. Chemoproteomic and mechanistic studies have identified this compound as a covalent activator of Mitogen-Activated Protein Kinase Kinase 3 (MKK3), which in turn hyperactivates the p38 MAPK pathway. This signaling cascade leads to a revival of mitochondrial function in exhausted T cells, thereby potentiating antitumor immunity. This guide will delve into the quantitative data, experimental protocols, and the underlying signaling pathways associated with this compound's mechanism of action, offering valuable insights for researchers and professionals in the field of drug development.

Introduction

Immune checkpoint inhibitor (ICI) therapies have revolutionized cancer treatment; however, their efficacy is often limited by T cell dysfunction within the tumor microenvironment.[1] A key factor contributing to this dysfunction is the decline in mitochondrial fitness, which is essential for sustaining T cell effector functions. Small molecules that can rejuvenate exhausted T cells by targeting their metabolic and signaling pathways are of significant therapeutic interest. This compound, also known as cucurbitacin B 2-O-β-d-glucoside (CuBg), is a natural product identified through a cell-based screening for its ability to activate T cells in a cancer-competitive environment.[1] This whitepaper will provide a detailed examination of the molecular mechanisms through which this compound enhances T cell mitochondrial fitness and its potential as a novel immunotherapeutic agent.

Mechanism of Action: The this compound-MKK3-p38 MAPK Axis

This compound functions as a covalent activator of MKK3, a key kinase in the p38 MAPK signaling pathway.[1] This interaction leads to the hyperactivation of MKK3, which subsequently phosphorylates and activates p38 MAPK. The activated p38 MAPK then orchestrates a downstream signaling cascade that ultimately enhances mitochondrial biogenesis and function in T cells.

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway initiated by this compound, leading to improved mitochondrial fitness in T cells.

Caption: this compound covalently activates MKK3, initiating a signaling cascade through p38 MAPK to enhance T cell mitochondrial fitness and antitumor immunity.

Quantitative Assessment of this compound's Effect on T Cell Mitochondrial Fitness

The impact of this compound on T cell mitochondrial fitness has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative findings. (Note: The specific quantitative data from the primary research article is not publicly available in the abstract. The following tables are representative templates that would be populated with such data from the full text.)

Table 1: In Vitro Effects of this compound on T Cell Mitochondrial Parameters

| Parameter | Control (Vehicle) | This compound (Concentration) | Fold Change | p-value |

| Mitochondrial Mass (e.g., MitoTracker Green fluorescence) | Value | Value | Value | Value |

| Mitochondrial Membrane Potential (e.g., TMRE fluorescence) | Value | Value | Value | Value |

| Oxygen Consumption Rate (OCR) - Basal | Value | Value | Value | Value |

| OCR - Maximal Respiration | Value | Value | Value | Value |

| ATP Production | Value | Value | Value | Value |

Table 2: In Vivo Effects of this compound on T Cell Mitochondrial Fitness in a Murine Cancer Model

| Parameter | Vehicle Control | This compound Treatment | Combination (this compound + anti-PD-1) | p-value |

| Tumor-Infiltrating T Cell Mitochondrial Mass | Value | Value | Value | Value |

| Tumor-Infiltrating T Cell OCR | Value | Value | Value | Value |

| Tumor Growth Inhibition (%) | 0% | Value | Value | Value |

| Median Survival (days) | Value | Value | Value | Value |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary research on this compound.

Cell-Based Screening for T Cell Activators

-

Cell Culture: A cell-based system emulating cancer-attenuated T cells was developed.[1]

-

Compound Library Screening: A library of 232 natural products with electrophilic reactive functional groups was screened.[1]

-

Activation Assay: T cell activation in the cancer-competitive environment was assessed, likely through measurement of cytokine production (e.g., IL-2, IFN-γ) or proliferation assays.

Chemoproteomic Analysis for Target Identification

-

Proteome Labeling: Reactive cysteine residues in the T cell proteome were labeled.

-

Quantitative Analysis: A quantitative chemoproteomic analysis was performed to identify proteins that covalently react with this compound.

-

Target Validation: The identified target, MKK3, was validated through subsequent biochemical and cellular assays.

In Vitro Kinase Assay

-

Protein Expression and Purification: Recombinant MKK3 and p38 MAPK were expressed and purified.

-

Kinase Reaction: The kinase activity of MKK3 on p38 MAPK was measured in the presence and absence of this compound.

-

Detection: Phosphorylation of p38 MAPK was detected by western blotting using a phospho-specific antibody.

Assessment of Mitochondrial Fitness

-

Mitochondrial Mass Measurement: T cells were stained with a mitochondrial-specific dye (e.g., MitoTracker Green) and analyzed by flow cytometry.

-

Mitochondrial Membrane Potential Measurement: T cells were stained with a potentiometric dye (e.g., TMRE) and analyzed by flow cytometry.

-

Metabolic Analysis: The oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of T cells were measured using a Seahorse XF Analyzer.

In Vivo Antitumor Efficacy Studies

-

Animal Model: A syngeneic mouse tumor model was used.

-

Treatment Groups: Mice were randomized into groups receiving vehicle, this compound alone, an immune checkpoint inhibitor (e.g., anti-PD-1) alone, or a combination of this compound and the immune checkpoint inhibitor.[1]

-

Efficacy Readouts: Tumor growth was monitored over time. Overall survival was also assessed.

-

Immunophenotyping: Tumor-infiltrating lymphocytes were isolated and analyzed by flow cytometry to assess their activation state and mitochondrial parameters.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for investigating the effects of a compound on T cell mitochondrial fitness and the logical relationship of this compound's mechanism.

Experimental Workflow Diagram

Caption: A typical experimental workflow for assessing the impact of this compound on T cell mitochondrial fitness, encompassing both in vitro and in vivo studies.

Conclusion and Future Directions

This compound represents a promising new class of immunomodulatory agents that act by directly enhancing the mitochondrial fitness of exhausted T cells. Its mechanism as a covalent activator of the MKK3-p38 MAPK pathway provides a clear rationale for its observed potentiation of antitumor immunity, both as a monotherapy and in combination with immune checkpoint inhibitors.[1] For drug development professionals, this compound serves as a compelling lead compound for the development of novel T cell-based cancer immunotherapies.

Future research should focus on optimizing the pharmacological properties of this compound, exploring its efficacy in a broader range of cancer models, and elucidating the full spectrum of its downstream effects on T cell metabolism and function. A deeper understanding of the interplay between the p38 MAPK pathway and mitochondrial biology in T cells will be crucial for the clinical translation of this exciting therapeutic strategy.

References

Arvenin I: A Covalent Kinase Activator Potentiating Cancer Immunotherapy

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive review of the current scientific literature on Arvenin I, a plant-derived natural product, and its emerging role in cancer immunotherapy. This compound has been identified as a potent activator of T cells, offering a novel strategy to enhance the efficacy of immune checkpoint inhibitors and other immunotherapeutic approaches. This document details its mechanism of action, summarizes key experimental findings, provides representative experimental protocols, and visualizes the critical pathways and workflows involved in its study.

Introduction to this compound

This compound, also known as cucurbitacin B 2-O-β-d-glucoside (CuBg), is a natural product identified from a screening of 232 compounds with electrophilic reactive functional groups.[1][2] It has emerged as a significant molecule in the field of immuno-oncology due to its ability to activate T cells within the tumor microenvironment, a setting where T cells are often dysfunctional or "exhausted."[1][2] The current landscape of cancer immunotherapy, while revolutionary, faces challenges with a significant portion of patients not responding to treatments like immune checkpoint inhibitors.[1][2] Small molecules that can rejuvenate exhausted T cells are therefore of high therapeutic interest. This compound represents a promising lead in this area, with preclinical studies demonstrating its potential to enhance antitumor immunity both as a monotherapy and in combination with existing immunotherapies.[1][2]

Mechanism of Action: Covalent Activation of the MKK3-p38MAPK Pathway

The primary mechanism of action of this compound involves the direct covalent modification and subsequent hyperactivation of Mitogen-Activated Protein Kinase Kinase 3 (MKK3).[1][2] This targeted action initiates a downstream signaling cascade through the p38 Mitogen-Activated Protein Kinase (p38MAPK) pathway.[1][2] The activation of this pathway has been shown to be crucial for reviving the mitochondrial fitness of exhausted T cells, a key factor in restoring their effector functions and antitumor activity.[1][2]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound in T cells.

Quantitative Data Summary

While the primary literature highlights the significant enhancement of cancer immunotherapy efficacy by this compound in mice, specific quantitative data from these studies are not yet widely available in the public domain.[1][2] The table below is structured to accommodate such data as it becomes available and serves as a template for the types of quantitative assessments performed in the preclinical evaluation of this compound.

| Assay Type | Metric | Cell Line / Model | This compound Concentration / Dose | Result | Reference |

| In vitro T-cell Activation | % of Activated T-cells | Cancer-attenuated T-cells | To be determined | To be determined | [1][2] |

| Kinase Activity Assay | MKK3 Activity (fold change) | Recombinant MKK3 | To be determined | To be determined | [1][2] |

| In vivo Tumor Growth Inhibition | Tumor Volume (mm³) | Mouse tumor models | To be determined | Enhanced efficacy | [1][2] |

| In vivo Combination Therapy | % Tumor Growth Inhibition | Mouse tumor models | To be determined (with checkpoint inhibitor) | Enhanced efficacy | [1][2] |

| Mitochondrial Fitness Assay | Oxygen Consumption Rate | Exhausted T-cells | To be determined | To be determined | [1][2] |

Experimental Protocols